![molecular formula C3H3Br2ClO B7888531 (2R)-2,3-dibromopropanoyl chloride](/img/structure/B7888531.png)
(2R)-2,3-dibromopropanoyl chloride
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Overview
Description
(2R)-2,3-dibromopropanoyl chloride is an organic compound with the molecular formula C3H3Br2ClO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used in organic synthesis due to its reactivity and ability to introduce bromine atoms into organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2R)-2,3-dibromopropanoyl chloride can be synthesized through the bromination of propanoyl chloride. The reaction typically involves the addition of bromine (Br2) to propanoyl chloride in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective formation of the (2R)-isomer.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-product formation.
Chemical Reactions Analysis
Types of Reactions
(2R)-2,3-dibromopropanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-).
Reduction Reactions: The compound can be reduced to form (2R)-2,3-dibromopropanol using reducing agents like lithium aluminum hydride (LiAlH4).
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) are used to induce elimination reactions.
Major Products
Substitution: Products include (2R)-2,3-dihydroxypropanoyl chloride, (2R)-2,3-diaminopropanoyl chloride, and (2R)-2,3-dithiopropanoyl chloride.
Reduction: The major product is (2R)-2,3-dibromopropanol.
Elimination: The major product is (2R)-2-bromoacryloyl chloride.
Scientific Research Applications
Synthesis of Reactive Dyes
One of the primary applications of (2R)-2,3-dibromopropanoyl chloride is in the synthesis of reactive dyes. These dyes are characterized by their ability to form covalent bonds with substrates, leading to improved wash and light fastness. The compound serves as a key intermediate in the preparation of various dye structures, which can be tailored for specific textile applications.
- Process Overview : The synthesis involves a reaction where this compound reacts with aromatic amines or phenols under controlled conditions to yield reactive dye molecules with enhanced properties .
Pharmaceutical Applications
In the pharmaceutical industry, this compound has been utilized in the synthesis of bioactive compounds. Its reactivity allows it to participate in various coupling reactions that are essential for drug development.
- Case Study : A notable example includes its use in synthesizing derivatives that act as inhibitors for specific enzymes involved in disease pathways. For instance, it has been involved in the preparation of compounds targeting dihydrofolate reductase (DHFR), which is crucial in cancer and autoimmune disease treatments .
Material Science and Polymer Chemistry
The compound is also employed in material science, particularly in the formulation of polymers and coatings. Its reactivity allows it to act as a cross-linking agent or a modifier in polymer matrices.
- Applications :
Chemical Research and Development
In research settings, this compound is often used as a reagent in synthetic organic chemistry. Its ability to introduce bromine functionalities into organic molecules makes it valuable for creating complex molecular architectures.
- Research Findings : Studies have demonstrated its effectiveness in synthesizing various brominated compounds that exhibit interesting biological activities or physical properties .
Environmental Considerations
Although this compound has numerous applications, it is essential to consider its environmental impact. As with many halogenated compounds, there are concerns regarding toxicity and persistence in the environment.
Mechanism of Action
The mechanism of action of (2R)-2,3-dibromopropanoyl chloride involves its reactivity with nucleophiles. The bromine atoms in the molecule are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to introduce bromine atoms into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
(2S)-2,3-dibromopropanoyl chloride: The enantiomer of (2R)-2,3-dibromopropanoyl chloride, with similar chemical properties but different biological activity due to its chirality.
2,3-dibromopropanoic acid: A related compound with a carboxylic acid functional group instead of a chloride.
2,3-dibromopropanol: A related compound with hydroxyl groups instead of a chloride.
Uniqueness
This compound is unique due to its chiral nature and the presence of two bromine atoms, which confer high reactivity and specificity in chemical reactions. Its ability to act as a versatile intermediate in organic synthesis makes it valuable in various fields of research and industry.
Properties
IUPAC Name |
(2R)-2,3-dibromopropanoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Br2ClO/c4-1-2(5)3(6)7/h2H,1H2/t2-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKWYDXHMQQDQJ-REOHCLBHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)Cl)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)Cl)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Br2ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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